1-(2-Methylpropoxy)-4-nitrobenzene

Description

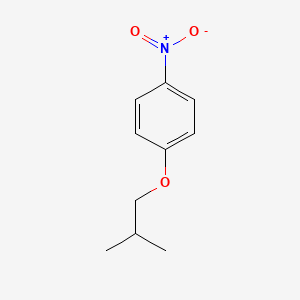

1-(2-Methylpropoxy)-4-nitrobenzene (CAS: N/A) is an aromatic ether derivative featuring a nitro group at the para position and a branched 2-methylpropoxy (isobutoxy) substituent. Its structure combines electron-withdrawing (nitro) and electron-donating (ether) functional groups, influencing its electronic properties and reactivity.

Properties

IUPAC Name |

1-(2-methylpropoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRILJGXNFOWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropoxy)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(2-methylpropoxy)benzene. This reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-(2-Methylpropoxy)-4-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Potential formation of quinones or other oxidized products.

Scientific Research Applications

1-(2-Methylpropoxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems. Its derivatives may exhibit biological activity, making it a candidate for drug development research.

Medicine: While not a drug itself, derivatives of this compound may possess pharmacological properties, leading to potential therapeutic applications.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methylpropoxy)-4-nitrobenzene depends on its chemical reactivity. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical processes. The compound’s reactivity and interactions with other molecules are influenced by the presence of the 2-methylpropoxy group, which can affect its steric and electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-(2-Methylpropoxy)-4-nitrobenzene, differing in substituents or functional groups:

Physical and Electronic Properties

- Solubility: The isobutoxy group likely improves solubility in non-polar solvents compared to 1-Nitro-4-(4-nitrophenoxy)benzene, which has two nitro groups. However, it may reduce solubility relative to smaller alkoxy derivatives (e.g., methoxy).

- Thermal Stability : Nitro compounds generally exhibit moderate stability, but the presence of electron-donating groups (e.g., ethers) can mitigate decomposition risks compared to sulfonyl derivatives like 1-(Ethanesulfonyl)-4-nitrobenzene .

- Spectroscopic Features : IR and NMR spectra would show characteristic nitro (1520–1350 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) signals. UV/Vis absorption maxima are expected near 300–350 nm, similar to other nitroaromatics .

Toxicity and Handling

Comparatively, 1-(Ethanesulfonyl)-4-nitrobenzene has documented hazards (harmful by inhalation/skin contact) . Proper handling (gloves, ventilation) is advised for all nitro derivatives.

Biological Activity

1-(2-Methylpropoxy)-4-nitrobenzene, with the molecular formula CHNO, is an organic compound characterized by a nitro group attached to a benzene ring, which is further substituted with a 2-methylpropoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

This compound undergoes several chemical reactions that can influence its biological activity:

- Reduction : The nitro group (-NO) can be reduced to an amino group (-NH), which may enhance its biological interactions and potential therapeutic effects.

- Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups that may alter its biological properties.

- Oxidation : Though less common, oxidation reactions could lead to the formation of quinones or other derivatives that may exhibit distinct biological activities.

The biological activity of this compound is largely attributed to the presence of the nitro group, which acts as an electron-withdrawing substituent. This property increases the susceptibility of the benzene ring to nucleophilic attack. The reduction of the nitro group to an amino group can also lead to different mechanisms of action, potentially involving interactions with various biological targets such as enzymes or receptors.

Biological Activity

Research indicates that derivatives of this compound may possess significant pharmacological properties, making them candidates for drug development. For instance, compounds containing nitro groups are often investigated for their anti-inflammatory and antimicrobial activities. The specific biological activities of this compound and its derivatives have not been extensively documented in literature; however, studies on similar nitroaromatic compounds suggest potential effects on cell signaling pathways and enzyme inhibition.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity Potential |

|---|---|---|

| 1-(2-Methoxypropoxy)-4-nitrobenzene | Methoxy group instead of methylpropoxy | Similar reactivity; potential for drug development |

| 1-(2-Ethylpropoxy)-4-nitrobenzene | Ethylpropoxy group | Different steric effects; varied biological interactions |

| 4-Nitrophenol | Lacks alkoxy substituent | More reactive in certain conditions; well-studied toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.